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Compound of Interest

Compound Name: 3-Chloro-6-isopropoxypyridazine

Cat. No.: B1361637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the

heterocyclic compound 3-Chloro-6-isopropoxypyridazine (CAS No: 3184-71-2). Due to the

limited availability of experimental spectra in public databases, this document presents

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data to aid in the characterization and identification of this molecule. The methodologies

provided are standardized protocols applicable to the acquisition of spectroscopic data for

similar organic compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Chloro-6-
isopropoxypyridazine. This data has been generated using computational models and should

be used as a reference for comparison with experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.65 d 1H H-4

7.10 d 1H H-5

5.40 sept 1H CH (isopropoxy)

1.45 d 6H CH₃ (isopropoxy)

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

162.5 C-6

155.0 C-3

128.0 C-4

118.5 C-5

72.0 CH (isopropoxy)

22.0 CH₃ (isopropoxy)

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2980-2940 Medium C-H stretch (aliphatic)

1600-1580 Medium-Strong C=N stretch (pyridazine ring)

1480-1450 Medium C=C stretch (pyridazine ring)

1250-1200 Strong C-O-C stretch (ether)

850-800 Strong C-Cl stretch
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

172.04 100 [M]⁺ (³⁵Cl)

174.04 32.5 [M]⁺ (³⁷Cl)

157.02 45 [M - CH₃]⁺

130.01 80 [M - C₃H₆]⁺

115.00 60 [M - C₃H₇O]⁺

99.00 30 [C₄H₂ClN₂]⁺

Predicted using Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to

acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

3-Chloro-6-isopropoxypyridazine sample

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-6-isopropoxypyridazine
in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.
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Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64

scans).

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

Use a sufficient number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at

77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Materials:

3-Chloro-6-isopropoxypyridazine sample

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric and instrument absorbances.

Sample Application: Place a small amount of the solid 3-Chloro-6-isopropoxypyridazine
sample directly onto the ATR crystal.

Spectrum Acquisition:

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is automatically processed by the instrument software.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

3-Chloro-6-isopropoxypyridazine sample
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Mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight

(TOF) analyzer

Volatile organic solvent (e.g., methanol or dichloromethane)

Direct insertion probe or gas chromatograph (GC) inlet

Procedure:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a

concentration of approximately 1 mg/mL.

Instrument Setup:

Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine -

PFTBA).

Set the ionization energy to 70 eV for EI.

Set the mass range to be scanned (e.g., m/z 40-400).

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or

by injection into a GC-MS system.

Data Acquisition: Acquire the mass spectrum. The instrument will detect the positively

charged ions and their relative abundances.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate

3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

3-Chloro-6-isopropoxypyridazine.
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Caption: Workflow for the spectroscopic analysis of 3-Chloro-6-isopropoxypyridazine.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-6-
isopropoxypyridazine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1361637#spectroscopic-data-nmr-ir-ms-of-3-
chloro-6-isopropoxypyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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